![molecular formula C15H11BrClN5OS B3552467 N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3552467.png)
N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide
Overview
Description
N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as BCTA, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BCTA belongs to the class of thioacetamide derivatives which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of carbonic anhydrase II. Carbonic anhydrase II is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase II has been found to be beneficial in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. This compound has been found to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. This compound has also been found to reduce the levels of pro-apoptotic proteins such as Bax and increase the levels of anti-apoptotic proteins such as Bcl-2.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound has been found to exhibit potent biological activity at low concentrations. This compound has also been found to be non-toxic to normal cells. However, there are limitations to using this compound in lab experiments. This compound has poor solubility in water which limits its use in aqueous solutions. This compound is also sensitive to light and heat which can affect its stability.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases such as epilepsy, inflammation, and cancer. Another direction is to investigate the mechanism of action of this compound in more detail. Further studies are needed to elucidate the exact molecular targets of this compound and its downstream signaling pathways. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Scientific Research Applications
N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticonvulsant, and antinociceptive activities. This compound has also been found to exhibit potent inhibitory activity against the enzyme, carbonic anhydrase II, which is involved in various physiological processes. This compound has been studied for its potential use in the treatment of various diseases such as epilepsy, inflammation, and cancer.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN5OS/c16-10-5-7-11(8-6-10)18-14(23)9-24-15-19-20-21-22(15)13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRJSFVZHOLTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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